molecular formula C16H20FNO3S2 B2986776 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1798034-27-1

2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2986776
CAS No.: 1798034-27-1
M. Wt: 357.46
InChI Key: KTDADYNRKMWDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a synthetic β-keto-sulfone derivative designed for advanced pharmaceutical and organic chemistry research. Its structure incorporates several pharmacologically relevant motifs: a β-keto-sulfide moiety, a sulfonylated azetidine ring, and a 4-fluorophenyl group. The azetidine, a strained four-membered nitrogen heterocycle, can enhance molecular reactivity and serve as a key scaffold in drug discovery due to its ring tension and metabolic stability compared to larger heterocycles . The 4-fluorophenylsulfonyl group is a classic isostere found in many bioactive compounds, often contributing to improved metabolic stability and binding affinity to target proteins . This compound is of significant interest in medicinal chemistry for the synthesis of novel molecular entities. The β-keto-sulfide group acts as a versatile synthetic intermediate, suitable for further chemical modifications such as Michael additions or the generation of more complex heterocyclic systems . Researchers can leverage this compound as a core building block to develop potential inhibitors for various enzymes and receptors. While specific biological data for this exact molecule requires experimental determination, structural analogs containing sulfonylated azetidines and fluorophenyl groups are frequently investigated for their potential to modulate enzyme activity . For instance, related sulfone derivatives are explored for inhibitory activity against targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in cortisol metabolism implicated in metabolic diseases , or for roles as potential protein kinase inhibitors . This product is intended for research applications only, including as a synthetic intermediate, a standard in analytical method development, or a starting point for structure-activity relationship (SAR) studies. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3S2/c17-12-5-7-14(8-6-12)23(20,21)15-9-18(10-15)16(19)11-22-13-3-1-2-4-13/h5-8,13,15H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDADYNRKMWDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, potentially converting the thioether group to sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.

  • Reduction: : Conversely, reduction reactions may target functional groups such as ketones or the sulfonyl moiety, utilizing reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at electrophilic centers, facilitated by nucleophiles like thiols or amines.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide, m-CPBA.

  • Reduction: : LiAlH4, NaBH4.

  • Substitution: : Alkyl halides, nucleophiles like thiols.

Major Products Formed:

  • Sulfoxides/Sulfones: : From oxidation reactions.

  • Alcohols/Alkanes: : From reduction of ketones or sulfonyl groups.

  • New Substituted Derivatives: : From substitution reactions.

Scientific Research Applications

Chemistry: : 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone serves as a valuable intermediate in synthetic organic chemistry, aiding the development of complex molecular architectures and novel compounds for various applications.

Biology: : This compound may act as a biochemical probe, helping to study enzyme mechanisms, protein-ligand interactions, or metabolic pathways due to its unique structural features.

Medicine: : Potential pharmaceutical applications include its evaluation as a lead compound in drug discovery, targeting specific biological pathways involved in diseases, such as inflammation or cancer.

Industry: : In industrial settings, it may be used in the development of specialty chemicals, agrochemicals, or materials science, offering utility in diverse applications.

Mechanism of Action

The mechanism by which 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone exerts its effects is primarily dictated by its molecular interactions with specific targets. Potential mechanisms include:

  • Enzyme Inhibition/Activation: : Binding to the active site or allosteric sites of enzymes, thereby modulating their activity.

  • Protein-Ligand Interactions: : Interacting with proteins, influencing their structure, stability, or function.

  • Cellular Pathways: : Affecting cellular signaling pathways, potentially altering gene expression or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfur- and sulfonyl-containing ethanones. Below is a comparative analysis with structurally related molecules:

Compound Name Core Structure Substituents Molecular Weight Key Features
2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone Azetidine 4-Fluorophenyl sulfonyl, cyclopentylthio Not explicitly given Strained azetidine ring; fluorinated sulfonyl group for electronic modulation.
2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone Piperidine 4-Fluorophenyl sulfonyl, cyclopentylthio Not explicitly given Six-membered piperidine ring (less strain, higher conformational flexibility).
2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone Azetidine Furan-methyl sulfonyl, cyclopentylthio 343.5 g/mol Furan substituent introduces aromaticity and potential π-π interactions.
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone Isoquinoline Chloro-fluorophenyl, phenylisoquinoline Not explicitly given Bulky isoquinoline moiety; halogenated aryl group for steric/electronic effects.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Difluorophenyl, phenylsulfonyl Not explicitly given Triazole core (hydrogen-bonding capability); dual sulfonyl/fluorophenyl groups.

Key Comparisons

Ring Systems: Azetidine vs. This could affect binding kinetics in biological targets. Azetidine vs. Triazole/Thiazole: Triazole and thiazole rings (e.g., in ) offer hydrogen-bonding sites and aromaticity, whereas azetidine is non-aromatic and may prioritize conformational rigidity.

Substituent Effects: Fluorophenyl Sulfonyl vs. The furan substituent () may enhance solubility due to oxygen’s polarity. Halogenation: Chloro-fluorophenyl groups () increase lipophilicity and steric bulk compared to non-halogenated analogs.

Synthetic Routes :

  • Compounds like those in use sodium ethoxide and α-halogenated ketones for thioether formation, a method likely applicable to the target compound.
  • Piperidine-based analogues () may require longer reaction times due to reduced ring strain versus azetidine.

Physicochemical Properties: Lipophilicity: Cyclopentylthio and fluorophenyl groups increase logP values compared to phenylthio or non-fluorinated analogues. Melting Points: While data for the target compound is unavailable, structurally related compounds (e.g., ) show melting points up to 230°C, suggesting high crystallinity due to sulfonyl groups.

Biological Activity

The compound 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone , known by its CAS number 1798034-27-1, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H20FNO3S2C_{16}H_{20}FNO_3S_2. Its structure features a cyclopentylthio group and a sulfonyl-substituted azetidine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC16H20FNO3S2C_{16}H_{20}FNO_3S_2
Molecular Weight356.46 g/mol
CAS Number1798034-27-1
Melting PointNot available
SolubilityNot available

Research indicates that compounds similar to this compound may exhibit significant activity against various biological targets. Notably, these compounds have been shown to modulate the activity of certain receptors and enzymes involved in disease pathways, particularly in cancer treatment.

PARP Inhibition: One of the key mechanisms identified is the modulation of the PARP-1 receptor, which is crucial in DNA repair processes. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy .

Case Study 1: Cancer Therapeutics

In a study focused on novel PARP inhibitors, derivatives similar to our compound were tested for their efficacy in cancer cell lines. The results demonstrated that these compounds significantly inhibited cell proliferation in various cancer types, including breast and ovarian cancers. The IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 0.5 to 5 µM, showcasing potent anti-cancer properties .

Case Study 2: Analgesic Properties

Another investigation explored the analgesic effects of related compounds on animal models. The study revealed that these compounds effectively reduced pain responses induced by inflammatory stimuli. The analgesic effect was comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs), indicating potential use in pain management .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been analyzed through SAR studies. These studies emphasize the importance of specific functional groups in enhancing receptor binding affinity and selectivity.

Table 2: SAR Findings

ModificationEffect on Activity
Addition of FluorineIncreased potency against cancer cells
Cyclopentylthio GroupEnhanced solubility and bioavailability
Sulfonamide LinkageImproved receptor selectivity

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